3-Amino-5-methylpyrazole

Catalog No.
S569308
CAS No.
31230-17-8
M.F
C4H7N3
M. Wt
97.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-methylpyrazole

CAS Number

31230-17-8

Product Name

3-Amino-5-methylpyrazole

IUPAC Name

5-methyl-1H-pyrazol-3-amine

Molecular Formula

C4H7N3

Molecular Weight

97.12 g/mol

InChI

InChI=1S/C4H7N3/c1-3-2-4(5)7-6-3/h2H,1H3,(H3,5,6,7)

InChI Key

FYTLHYRDGXRYEY-UHFFFAOYSA-N

SMILES

Array

Synonyms

5-Methyl-1H-pyrazol-3-amine; 3-Amino-5-methyl-1H-pyrazole; 3-Amino-5-methylpyrazole;5-Methyl-3-aminopyrazole; 5-Methylpyrazol-3-amine; 5-Methylpyrazol-3-ylamine;

Canonical SMILES

CC1=CC(=NN1)N

The exact mass of the compound 5-Methyl-1H-pyrazol-3-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Amino-5-methylpyrazole is a highly versatile, bifunctional nitrogen-containing heterocycle widely procured as a core building block for the synthesis of fused pyrazolo-pyrimidine and pyrazolo-pyridine scaffolds. Characterized by its primary amine at the 3-position and an electron-donating methyl group at the 5-position, this compound exhibits enhanced basicity and distinct steric properties compared to unsubstituted aminopyrazoles. In industrial and medicinal chemistry workflows, it serves as a critical precursor for advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and ecto-5′-nucleotidase inhibitors, as well as functional monomers for molecular imprinting. Its reliable processability in both conventional and green aqueous multicomponent reactions makes it a preferred starting material for generating complex, high-purity heterocyclic libraries[1].

Substituting 3-amino-5-methylpyrazole with the more common 3-aminopyrazole or 3-amino-1,2,4-triazole frequently results in altered reaction pathways, reduced chemoselectivity, and diminished biological activity of the final products. The 5-methyl group provides essential steric hindrance and increases the nucleophilicity of the pyrazole ring, which strictly dictates regioselectivity during cyclocondensation reactions. For instance, in aqueous multicomponent reactions, the higher basicity of the 5-methyl variant completely shifts the product profile from classical dihydro-derivatives to novel bis-pyrazolopyrimidine scaffolds. Furthermore, in the synthesis of target-specific inhibitors, the absence of the 5-methyl group significantly reduces the binding affinity and inhibitory potential of the resulting derivatives, rendering generic analogs unsuitable for optimized drug discovery and manufacturing workflows [1].

Reaction Pathway Shift in Aqueous Multicomponent Synthesis

In aqueous multicomponent reactions with acetylacetone and aliphatic aldehydes, the basicity of the aminoazole precursor strictly dictates the reaction pathway. When utilizing 3-amino-5-methylpyrazole, the reaction exclusively yields bis(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)-methane. In contrast, utilizing the baseline comparator 3-amino-1,2,4-triazole yields the classical 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine. The formation of the classical dihydro derivative is not observed even in trace amounts (0% yield) when the 5-methylpyrazole precursor is employed, demonstrating a complete and predictable chemoselective shift[1].

Evidence DimensionProduct distribution and pathway selectivity
Target Compound Data0% yield of classical dihydro derivative (Exclusive formation of bis-pyrazolopyrimidine)
Comparator Or Baseline3-amino-1,2,4-triazole (Yields classical dihydro derivative)
Quantified DifferenceComplete pathway divergence (100% vs 0% selectivity for the bis-adduct)
ConditionsAqueous multicomponent reaction with acetylacetone and aldehyde under conventional heating, microwave, or ultrasound activation.

Buyers targeting novel bis-pyrazolopyrimidine scaffolds must procure the 5-methylpyrazole variant, as generic triazoles cannot access this specific reaction pathway.

Chemoselectivity in Pyrazolo[3,4-b]pyridine Synthesis

The synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles via a three-component reaction requires precise control over competing cyclization pathways. Utilizing 3-amino-5-methylpyrazole catalyzed by NaCl under ultrasound irradiation demonstrates remarkable chemoselectivity for the target pyrazolo[3,4-b]pyridine over alternative dehydrogenated pyrazolopyridines, bis-pyrazolopyridines, and pyrazolo[1,5-a]pyrimidine derivatives. Under these optimized ultrasonic conditions, the catalytic activity of the system utilizing this specific precursor is enhanced approximately 15-fold compared to conventional thermal methods, ensuring a highly clean reaction profile with minimal byproducts [1].

Evidence DimensionCatalytic efficiency and chemoselectivity
Target Compound DataExclusive selectivity for pyrazolo[3,4-b]pyridine with a 15-fold increase in catalytic activity under ultrasound
Comparator Or BaselineConventional thermal synthesis methods
Quantified Difference15-fold higher catalytic activity and elimination of bis-pyrazolopyridine byproducts
ConditionsThree-component reaction with ethyl cyanoacetate and aldehydes in aqueous medium using NaCl catalyst.

Procuring this compound for ultrasound-assisted workflows drastically reduces downstream purification costs by preventing the formation of competing pyrimidine and bis-pyridine byproducts.

Precursor Efficiency for β-Sheet Template Functionalization

3-Amino-5-methylpyrazole serves as a highly efficient precursor for the synthesis of artificial templates designed to stabilize β-sheet conformations in dipeptides. When subjected to acylation with trifluoroacetic acid anhydride to produce 3-trifluoroacetylamino-5-methylpyrazole (TriFlAMP), the reaction achieves an exceptional 99% chemical yield. The resulting functionalized monomer leverages the steric profile of the 5-methyl group to form three cooperative intermolecular hydrogen bonds, significantly outperforming unacylated baselines in complexing the top face of peptides in chloroform solutions [1].

Evidence DimensionAcylation yield and hydrogen bond cooperativity
Target Compound Data99% yield for TriFlAMP synthesis
Comparator Or BaselineUnacylated aminopyrazoles or generic pyrazole precursors
Quantified DifferenceNear-quantitative conversion (99%) and establishment of a 3-point binding mode
ConditionsReaction with trifluoroacetic acid anhydride; complexation measured via 1H NMR chemical shifts in chloroform.

The near-quantitative yield during functionalization makes this compound an extremely cost-effective starting material for manufacturing peptide-recognition polymers.

Enhancement of Ecto-5′-Nucleotidase Inhibitory Potential

In the development of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-5′-carbonitrile derivatives as ecto-5′-nucleotidase inhibitors, the choice of the aminopyrazole building block directly impacts biological potency. Derivatives synthesized incorporating the 5-methyl group (from 3-amino-5-methylpyrazole) alongside N-methylated isatin exhibited drastically enhanced activity. The optimized derivative achieved an IC50 of 0.15 ± 0.02 μM, representing a 280-fold higher inhibition compared to baseline compounds lacking these specific methyl substitutions[1].

Evidence DimensionInhibitory potential (IC50) against h-ecto-5′-NT
Target Compound DataIC50 = 0.15 ± 0.02 μM (for optimized 5-methyl derivative)
Comparator Or BaselineMainstream derivatives lacking targeted methyl substitutions
Quantified Difference280-fold higher inhibition
ConditionsIn vitro h-ecto-5′-NT enzyme inhibition assay.

For medicinal chemistry procurement, selecting the 5-methyl substituted precursor is critical for achieving nanomolar potency in nucleotidase inhibitor libraries.

Synthesis of Kinase and Nucleotidase Inhibitors

Due to its ability to form highly potent spirooxindole and pyrazolo-pyrimidine derivatives (achieving up to 280-fold higher inhibition in specific assays), it is the precursor of choice for developing advanced API libraries targeting ecto-5′-nucleotidase and various protein kinases [1].

Green Aqueous Multicomponent Synthesis

Its unique basicity profile makes it ideal for ultrasound-assisted and water-based multicomponent reactions, where it drives chemoselective pathways toward bis-pyrazolopyrimidines and pyrazolo[3,4-b]pyridines without the need for complex organic solvent purification [2].

Manufacturing of Peptide-Recognition Polymers

With near-quantitative (99%) yields during acylation, it is a highly cost-effective and processable starting material for producing functionalized monomers (like TriFlAMP and MAMP) used in molecular imprinting and intermolecular β-sheet stabilization[3].

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

97.063997236 Da

Monoisotopic Mass

97.063997236 Da

Heavy Atom Count

7

UNII

7M23CZ0CSD

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31230-17-8

Wikipedia

3-Amino-5-methylpyrazole

Dates

Last modified: 09-18-2023

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